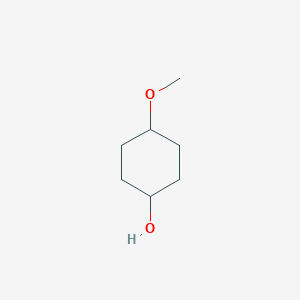

4-Methoxycyclohexanol

Número de catálogo B098163

Peso molecular: 130.18 g/mol

Clave InChI: PFTGXSGDFZZZFY-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04847261

Procedure details

Following the procedure of J. Org. Chem., 28 1923 (1963), 13.35 g of AlCl3 and 125 ml of ether were stirred under N2. 25 ml of 1M LiAlH4 in ether were added by syringe to the solution. Next, 13 g of 4-methoxycyclohexanol in 50 ml of ether were added to the stirred mixture over a 30 minute period. The mixture was then allowed to settle. The supernate was removed. The solid remaining was washed three times with 25, 50 and 50 ml portions of ether. The solid precipitate was filtered and the filter cake thoroughly washed with ether. (The filtrate, and washings contained trans-4-methoxycyclohexanol). The dried precipitate (19.17 g) was slurried in 100 ml of ether. 100 ml of 10% sulfuric acid were slowly added thereto (30 minutes). The cis isomer obtained from the decompositions of the AlCl2 complex was in the ether layer which was separated. The separated layer was washed successively with 100 ml water, 50 ml saturated aqueous sodium bicarbonate and 50 ml of brine. The ethereal solution was dried and the ether evaporated to yield 1.7 g of cis-4-methoxycyclohexanol. An additional 4 g were obtained from the water layer.

Identifiers

|

REACTION_CXSMILES

|

[Al+3].[Cl-].[Cl-].[Cl-].[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:11][O:12][CH:13]1[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15][CH2:14]1>CCOCC>[CH3:11][O:12][C@@H:13]1[CH2:18][CH2:17][C@H:16]([OH:19])[CH2:15][CH2:14]1 |f:0.1.2.3,4.5.6.7.8.9|

|

Inputs

Step One

Step Two

Step Three

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1CCC(CC1)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernate was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid remaining was washed three times with 25, 50 and 50 ml portions of ether

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake thoroughly washed with ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 ml of 10% sulfuric acid were slowly added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(30 minutes)

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cis isomer obtained from the decompositions of the AlCl2 complex

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The separated layer was washed successively with 100 ml water, 50 ml saturated aqueous sodium bicarbonate and 50 ml of brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethereal solution was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CO[C@H]1CC[C@H](CC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.7 g | |

| YIELD: CALCULATEDPERCENTYIELD | 13.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |